Temporin F

Description

Properties

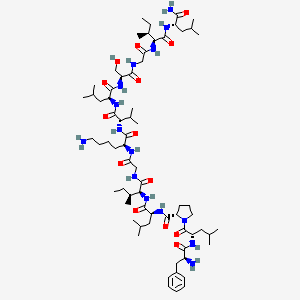

Molecular Formula |

C68H117N15O14 |

|---|---|

Molecular Weight |

1368.7 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C68H117N15O14/c1-15-42(13)56(82-63(92)49(31-39(7)8)76-64(93)52-26-22-28-83(52)68(97)50(32-40(9)10)78-59(88)45(70)33-44-23-18-17-19-24-44)65(94)73-34-53(85)74-46(25-20-21-27-69)61(90)81-55(41(11)12)66(95)77-48(30-38(5)6)62(91)79-51(36-84)60(89)72-35-54(86)80-57(43(14)16-2)67(96)75-47(58(71)87)29-37(3)4/h17-19,23-24,37-43,45-52,55-57,84H,15-16,20-22,25-36,69-70H2,1-14H3,(H2,71,87)(H,72,89)(H,73,94)(H,74,85)(H,75,96)(H,76,93)(H,77,95)(H,78,88)(H,79,91)(H,80,86)(H,81,90)(H,82,92)/t42-,43-,45-,46-,47-,48-,49-,50-,51-,52-,55-,56-,57-/m0/s1 |

InChI Key |

XNQGMOIDHKOVFC-FEFFWNQGSA-N |

bioactivity |

Antibacterial |

sequence |

FLPLIGKVLSGIL |

Origin of Product |

United States |

Foundational & Exploratory

Temporin F: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temporins represent a family of small, cationic antimicrobial peptides (AMPs) first discovered in the skin secretions of the European common frog, Rana temporaria. Among these, Temporin F stands out for its potent activity, particularly against Gram-positive bacteria. This technical guide provides an in-depth overview of the seminal work on the discovery and isolation of this compound, detailing the experimental protocols employed and presenting key quantitative data. Furthermore, it elucidates the proposed mechanism of action and offers visual representations of the experimental workflow and the peptide's interaction with bacterial membranes. This document is intended to serve as a comprehensive resource for researchers in the fields of antimicrobial drug discovery, peptide chemistry, and molecular biology.

Discovery and Isolation from Rana temporaria

The initial identification of the temporin family, including this compound, was a result of screening a cDNA library from the skin of Rana temporaria. This foundational work, published by Simmaco and colleagues in 1996, unveiled a new class of unusually short antimicrobial peptides.[1]

Peptide Identification and Sequencing

The amino acid sequence of this compound was determined through a combination of cDNA sequencing and direct peptide analysis. The mature peptide is characterized by its short length and a C-terminal amidation, a common feature among many amphibian AMPs that enhances their stability and activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Amino Acid Sequence | FLPLIGKVLSGIL-NH₂ |

| Molecular Weight | 1328.8 Da |

| Net Charge (pH 7.4) | +2 |

| Number of Residues | 13 |

Experimental Protocols

The following sections detail the key experimental methodologies employed in the discovery and characterization of this compound, based on the original research and standard laboratory practices.

Collection of Skin Secretions

A mild electrical stimulation was applied to the dorsal skin of Rana temporaria specimens to induce the release of granular gland contents. The secretions were then collected by rinsing the skin with deionized water.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude skin secretion was subjected to reverse-phase HPLC to separate its constituent peptides.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., Vydac C18, 5 µm, 4.6 x 250 mm).

-

Solvents:

-

Solvent A: 0.1% (v/v) trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% (v/v) TFA in acetonitrile.

-

-

Gradient: A linear gradient from 0% to 60% Solvent B over 60 minutes at a flow rate of 1 ml/min is a typical protocol for separating amphibian skin peptides. Fractions were collected based on their UV absorbance at 220 nm.

-

Fraction Analysis: Each collected fraction was then analyzed for antimicrobial activity and subjected to mass spectrometry for identification.

Characterization by Mass Spectrometry

The molecular weight of the purified peptide was determined using mass spectrometry, a critical step in confirming its identity.

-

Instrumentation: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer.

-

Matrix: α-cyano-4-hydroxycinnamic acid (CHCA) is a commonly used matrix for peptide analysis.

-

Procedure:

-

An aliquot of the purified HPLC fraction containing this compound was mixed with the matrix solution.

-

The mixture was spotted onto the MALDI target plate and allowed to air dry, promoting co-crystallization.

-

The plate was inserted into the mass spectrometer, and the sample was irradiated with a nitrogen laser (337 nm).

-

The time-of-flight of the desorbed and ionized molecules was measured to determine their mass-to-charge ratio, and thus the molecular weight of the peptide.

-

Antimicrobial Activity Assay (Broth Microdilution Method)

The antimicrobial efficacy of this compound was quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains using the broth microdilution method.[2][3][4]

-

Materials:

-

Sterile 96-well microtiter plates.

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli).

-

Purified this compound peptide.

-

-

Procedure:

-

A serial two-fold dilution of this compound was prepared in the microtiter plate wells using MHB.

-

Bacterial cultures in their logarithmic growth phase were diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/ml.

-

100 µl of the bacterial suspension was added to each well containing the diluted peptide.

-

Control wells containing only bacteria and medium (positive control) and only medium (negative control) were included.

-

The plates were incubated at 37°C for 18-24 hours.

-

The MIC was determined as the lowest concentration of the peptide that completely inhibited visible bacterial growth.

-

Quantitative Data

The initial characterization of this compound revealed its potent antimicrobial activity, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Type | MIC (µg/ml) |

| Staphylococcus aureus | Gram-positive | 12.5 |

| Bacillus subtilis | Gram-positive | 25 |

| Escherichia coli | Gram-negative | >100 |

| Pseudomonas aeruginosa | Gram-negative | >100 |

Data synthesized from original discovery reports.

Mechanism of Action: Membrane Permeabilization

This compound, like other members of its family, is believed to exert its antimicrobial effect by disrupting the integrity of the bacterial cell membrane. The prevailing model for this action is the "toroidal pore" mechanism.[5][6][7] This process involves the peptide's initial electrostatic attraction to the negatively charged components of the bacterial membrane, followed by its insertion and aggregation, leading to the formation of pores that cause leakage of cellular contents and ultimately cell death.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and isolation of this compound.

Caption: Workflow for the discovery and isolation of this compound.

Proposed Mechanism of Action: Toroidal Pore Formation

The diagram below depicts the key stages of the toroidal pore formation by this compound on a bacterial membrane.

Caption: The toroidal pore model of membrane disruption by this compound.

Conclusion

This compound, a 13-residue cationic peptide from Rana temporaria, represents a significant member of the temporin family of AMPs. Its discovery through a combination of molecular cloning and biochemical techniques has paved the way for further research into short antimicrobial peptides. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for scientists working on the development of novel anti-infective agents. The elucidation of its membrane-disrupting mechanism of action further underscores its potential as a lead compound for therapeutic applications.

References

- 1. Temporins, antimicrobial peptides from the European red frog Rana temporaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion [mdpi.com]

Physicochemical Properties of Temporin F: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Temporin F is a member of the temporin family of short, hydrophobic, and cationic antimicrobial peptides (AMPs), originally isolated from the skin secretions of the European common frog, Rana temporaria. Exhibiting potent activity, particularly against Gram-positive bacteria, this compound serves as a compelling template for the development of novel anti-infective agents. This document provides an in-depth overview of the core physicochemical properties, biological activities, and mechanism of action of this compound, supplemented with detailed experimental methodologies and graphical representations of key processes.

Core Physicochemical Characteristics

This compound is a 13-amino acid peptide characterized by a high degree of hydrophobicity and a net positive charge at physiological pH, features crucial for its antimicrobial function. The C-terminus of the peptide is amidated, a common post-translational modification in AMPs that enhances stability and activity.

| Property | Value | Reference |

| Amino Acid Sequence | FLPLIGKVLSGIL-NH₂ | [1][2] |

| Molecular Weight | 1368.75 Da | [3] |

| Molecular Formula | C₆₈H₁₁₇N₁₅O₁₂ | |

| Net Charge (pH 7.4) | +2 | [4] |

| Theoretical pI | 9.71 (Calculated) | |

| Hydrophobicity (Mean) | High | [5] |

| Secondary Structure | Amphipathic α-helix in membranes | [6][7] |

Biological Activity

This compound's primary biological role is its antimicrobial activity. It is most effective against Gram-positive bacteria, with weaker activity reported against Gram-negative bacteria and some fungi. Its efficacy is counterbalanced by potential cytotoxicity against host cells, a critical consideration for therapeutic development.

Antimicrobial Activity

The antimicrobial potency of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that completely inhibits visible microbial growth.

| Target Microorganism | Strain | MIC (μM) | Reference |

| Staphylococcus aureus (MRSA) | ATCC 43300 | 4 - 16 | [8] |

| Staphylococcus aureus | ATCC 25923 | <3.9 | [9] |

| Staphylococcus epidermidis | ATCC 12228 | <3.9 | [9] |

| Bacillus megaterium | Bm11 | 0.1 | [1] |

| Escherichia coli | D21 | 3.3 | [1] |

| Candida albicans | ATCC 10231 | 16 | [10] |

Note: MIC values can vary between studies depending on the specific assay conditions.

Hemolytic and Cytotoxic Activity

A crucial aspect of AMP development is assessing its selectivity for microbial cells over host cells. This is often measured by its hemolytic activity (lysis of red blood cells, HC₅₀) and cytotoxicity against mammalian cell lines (IC₅₀). High hydrophobicity in temporins can correlate with increased hemolytic and cytotoxic effects[11][12]. For instance, a related peptide, Temporin-FL, showed an HC₅₀ value of approximately 74 μM[13]. Another analog, Temporin-1CEa, exhibited IC₅₀ values of 31.78 µM and 63.26 µM against MDA-MB-231 and MCF-7 breast cancer cell lines, respectively[14][15].

Mechanism of Action

The primary mechanism of action for this compound and other temporins is the physical disruption of microbial cell membranes. This process does not rely on specific cellular receptors, making the development of microbial resistance less likely compared to conventional antibiotics.

The proposed mechanism involves several steps:

-

Electrostatic Attraction: The cationic nature of this compound facilitates its initial binding to the negatively charged components of bacterial membranes (e.g., lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria)[5][16].

-

Membrane Insertion and Helix Formation: Upon contact with the hydrophobic membrane environment, the peptide folds into an amphipathic α-helical structure[6][7].

-

Membrane Perturbation: The peptide inserts into the lipid bilayer, leading to membrane destabilization, increased permeability, and the formation of transient pores or defects[17]. This disruption of the membrane integrity leads to the leakage of essential ions and metabolites, depolarization, and ultimately, cell death[17].

Below is a diagram illustrating this proposed mechanism.

Experimental Protocols

This section details the standard methodologies used to evaluate the biological activities of this compound.

Peptide Synthesis and Purification

This compound is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

-

Synthesis: The peptide is assembled on a resin, adding one amino acid at a time from the C-terminus to the N-terminus.

-

Cleavage: Once synthesis is complete, the peptide is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC)[4].

-

Verification: The purity and molecular mass of the final peptide are confirmed using analytical HPLC and mass spectrometry (e.g., MALDI-TOF MS)[4].

Antimicrobial Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Peptide Dilutions: A stock solution of this compound is prepared and serially diluted (two-fold) in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate[18][19].

-

Bacterial Inoculum Preparation: Bacterial strains are grown to the logarithmic phase and then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL[18].

-

Inoculation and Incubation: The bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions. The plate also includes a positive control (bacteria without peptide) and a negative control (broth only)[19].

-

Incubation: The plate is incubated at 37°C for 18-24 hours[18][19].

-

MIC Determination: The MIC is defined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed[19].

The workflow for this assay is visualized below.

Hemolytic Activity Assay

This assay measures the peptide's ability to lyse red blood cells (RBCs).

-

RBC Preparation: Fresh human red blood cells are washed multiple times with a phosphate-buffered saline (PBS) solution and resuspended to a specific concentration (e.g., 2-4% v/v)[11].

-

Incubation: The RBC suspension is incubated with various concentrations of this compound in a 96-well plate at 37°C for a defined period (e.g., 1 hour)[3].

-

Controls: A negative control (RBCs in PBS) and a positive control (RBCs with a strong detergent like 1% Triton X-100 for 100% hemolysis) are included[20].

-

Centrifugation: The plate is centrifuged to pellet intact RBCs.

-

Measurement: The supernatant, containing released hemoglobin, is transferred to a new plate, and the absorbance is measured at a specific wavelength (e.g., 405-540 nm)[3].

-

Calculation: The percentage of hemolysis is calculated relative to the positive control. The HC₅₀ value is the peptide concentration that causes 50% hemolysis.

Cytotoxicity Assay (MTT or LDH Assay)

The cytotoxicity against mammalian cells is commonly assessed using metabolic assays like MTT or membrane integrity assays like LDH.

-

Cell Seeding: Human cell lines (e.g., HaCaT keratinocytes, HEK293) are seeded into 96-well plates and allowed to adhere for 24 hours[15][21].

-

Peptide Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound, and the cells are incubated for a specified duration (e.g., 24, 48, or 72 hours)[15].

-

Assay Procedure (MTT Example):

-

An MTT solution is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured on a microplate reader (e.g., at 540 nm)[15].

-

-

Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value, the concentration that inhibits 50% of cell growth or viability, is then calculated.

References

- 1. scribd.com [scribd.com]

- 2. uniprot.org [uniprot.org]

- 3. researchgate.net [researchgate.net]

- 4. Temporin-SHf, a New Type of Phe-rich and Hydrophobic Ultrashort Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. New insight into the mechanism of action of the temporin antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Bactericidal Activity of Temporin Analogues Against Methicillin Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a Novel Antimicrobial Peptide, Temporin-PKE, from the Skin Secretion of Pelophylax kl. esculentus, and Evaluation of Its Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. air.unimi.it [air.unimi.it]

- 13. researchgate.net [researchgate.net]

- 14. Rapid Cytotoxicity of Antimicrobial Peptide Tempoprin-1CEa in Breast Cancer Cells through Membrane Destruction and Intracellular Calcium Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rapid Cytotoxicity of Antimicrobial Peptide Tempoprin-1CEa in Breast Cancer Cells through Membrane Destruction and Intracellular Calcium Mechanism | PLOS One [journals.plos.org]

- 16. Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Membrane mechanism of temporin-1CEc, an antimicrobial peptide isolated from the skin secretions of Rana chensinensis, and its systemic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthetic Amphipathic β-Sheet Temporin-Derived Peptide with Dual Antibacterial and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Interaction of Temporin-L Analogues with the E. coli FtsZ Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vitro & In Vivo Studies on Identifying and Designing Temporin-1CEh from the Skin Secretion of Rana chensinensis as the Optimised Antibacterial Prototype Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Antimicrobial peptide temporin derivatives inhibit biofilm formation and virulence factor expression of Streptococcus mutans [frontiersin.org]

The Temporin F Family of Antimicrobial Peptides: A Technical Guide to Classification and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Antimicrobial peptides (AMPs), a cornerstone of the innate immune system across diverse organisms, represent a promising avenue for the development of new anti-infective drugs. Among these, the temporin family, first isolated from the skin secretions of the European red frog Rana temporaria, has garnered significant attention.[1][2] Temporins are characterized by their relatively short length, typically 10-14 amino acids, a net positive charge, and the propensity to adopt an α-helical conformation in membranous environments.[3][4] This guide provides an in-depth technical overview of the Temporin F subfamily, focusing on its classification, structure-activity relationships, and the experimental methodologies used for its characterization.

The this compound Subfamily: Structure and Properties

This compound is a member of the temporin family of antimicrobial peptides. The primary sequence of this compound and its physicochemical properties are fundamental to its biological activity. Modifications to this sequence, particularly substitutions with charged residues like lysine, have been explored to enhance its antimicrobial efficacy while minimizing toxicity to host cells.[1]

Classification and Structure-Activity Relationship of this compound Analogs

The development of potent and selective antimicrobial peptides often involves a meticulous process of rational design, focusing on key physicochemical parameters such as net charge, hydrophobicity, and amphipathicity. In the case of the this compound family, synthetic analogs have been engineered to improve their therapeutic potential. A primary strategy involves the substitution of specific amino acid residues to modulate the peptide's overall positive charge, which is crucial for the initial electrostatic interaction with the negatively charged bacterial membranes.[1]

The following diagram illustrates the logical relationship in the design and classification of this compound analogs based on their structure-activity relationship.

Quantitative Analysis of Antimicrobial and Hemolytic Activities

The biological activity of this compound and its derivatives is quantified through in vitro assays that measure their efficacy against various bacterial strains and their toxicity towards mammalian cells. The Minimum Inhibitory Concentration (MIC) is a key metric for antimicrobial potency, while hemolytic assays provide an indication of cytotoxicity.[1]

Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its synthetic analogs against a panel of Gram-positive and Gram-negative bacteria.

| Peptide | E. coli BL21 (μmol L⁻¹) | E. cloacae (μmol L⁻¹) | K. pneumoniae (μmol L⁻¹) | P. aeruginosa (μmol L⁻¹) | S. aureus (μmol L⁻¹) | S. epidermidis (μmol L⁻¹) |

| This compound | > 64 | > 64 | > 64 | > 64 | 32 | 16 |

| G6K-Temporin F | 32 | 32 | 32 | 32 | 4 | 2 |

| P3K-G11K-Temporin F | 16 | 16 | 8 | 16 | 2 | 2 |

Data sourced from a study on new antimicrobial peptides derived from this compound.[1]

Hemolytic Activity and Therapeutic Window

The therapeutic potential of an antimicrobial peptide is not solely dependent on its antimicrobial activity but also on its selectivity for microbial cells over host cells. The hemolytic activity is a critical parameter for assessing this selectivity. The therapeutic window (TW) is calculated to provide a quantitative measure of this selectivity.

| Peptide | Minimum Hemolytic Concentration (MHC) (μmol L⁻¹) | Therapeutic Window (TW) |

| This compound | 50 | 3.1 |

| G6K-Temporin F | 50 | 12.5 |

| P3K-G11K-Temporin F | 1.56 | 0.65 |

Data and Therapeutic Window (TW) calculations are based on the geometric mean of the MICs and the MHC.[1]

Detailed Experimental Protocols

The characterization of the this compound family of peptides involves a series of well-defined experimental protocols. The following sections detail the methodologies for peptide synthesis, and the determination of antimicrobial and hemolytic activities.

Peptide Synthesis

This compound and its analogs are typically synthesized using solid-phase peptide synthesis (SPPS) with the Fmoc/tBu strategy. The synthesis is carried out on a rink amide resin, and the coupling reactions are performed using a coupling agent such as HBTU in the presence of a base like DIEA in a solvent such as DMF. The Fmoc protecting group is removed using a solution of piperidine in DMF. Following the final deprotection step, the peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water. The crude peptide is then precipitated with cold diethyl ether, centrifuged, and lyophilized. Purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC), and the molecular mass of the purified peptide is confirmed by mass spectrometry.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The MIC of the peptides is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[5]

-

Bacterial Culture Preparation: Bacterial strains are grown in Mueller-Hinton Broth (MHB) overnight at 37°C. The overnight culture is then diluted in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[5]

-

Peptide Dilution: The lyophilized peptides are dissolved in a suitable solvent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin) to create a stock solution.[6] Serial twofold dilutions of the peptides are then prepared in a 96-well polypropylene microtiter plate.[6]

-

Incubation: An equal volume of the diluted bacterial suspension is added to each well containing the peptide dilutions. The plates are incubated at 37°C for 18-24 hours.[6]

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.[7]

Hemolytic Activity Assay

The hemolytic activity of the peptides is assessed against human or animal red blood cells (RBCs).

-

RBC Preparation: Freshly drawn blood is centrifuged to pellet the RBCs. The plasma and buffy coat are removed, and the RBCs are washed multiple times with a phosphate-buffered saline (PBS) solution until the supernatant is clear.[8] The washed RBCs are then resuspended in PBS to a final concentration of approximately 1-2% (v/v).

-

Peptide Incubation: Serial dilutions of the peptides are prepared in a 96-well plate. An equal volume of the RBC suspension is added to each well.[9]

-

Controls: A negative control (RBCs in PBS only) and a positive control (RBCs in a solution of 1% Triton X-100 for complete lysis) are included.[8]

-

Incubation and Measurement: The plate is incubated at 37°C for a specified time (e.g., 1 hour). After incubation, the plate is centrifuged to pellet the intact RBCs. The supernatant is transferred to a new plate, and the release of hemoglobin is measured by reading the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]

-

Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abspeptide - Absnegative control) / (Abspositive control - Absnegative control)] x 100

The following diagram illustrates the experimental workflow for determining the therapeutic index of this compound analogs.

Conclusion and Future Perspectives

The study of the this compound family of antimicrobial peptides highlights the potential of rational design to improve the therapeutic properties of natural AMPs. The strategic substitution of amino acids to increase the net positive charge can significantly enhance antimicrobial activity. However, as demonstrated by the P3K-G11K-Temporin F analog, such modifications can also lead to increased hemolytic activity, thereby narrowing the therapeutic window.[1] The G6K-Temporin F analog, with its improved antimicrobial potency and maintained low hemolytic activity, represents a promising candidate for further development.[1]

Future research should focus on a more extensive array of amino acid substitutions to further refine the balance between antimicrobial efficacy and cytotoxicity. Investigating the mechanism of action in more detail, including the specific interactions with bacterial membranes and potential intracellular targets, will be crucial for the development of next-generation antimicrobial agents derived from the this compound scaffold. Furthermore, in vivo studies are necessary to validate the therapeutic potential of promising analogs in preclinical models of infection.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Novel Antimicrobial Peptide, Temporin-PKE, from the Skin Secretion of Pelophylax kl. esculentus, and Evaluation of Its Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 6. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 7. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on Natural Variants and Analogs of Temporin F in Amphibians

For Researchers, Scientists, and Drug Development Professionals

Temporins, a family of antimicrobial peptides (AMPs) first discovered in the skin secretions of the European red frog Rana temporaria, represent a promising class of molecules in the fight against antibiotic-resistant pathogens.[1][2][3] Among these, Temporin F stands out due to its potent activity, primarily against Gram-positive bacteria.[1] This technical guide provides a comprehensive overview of natural variants and synthetic analogs of this compound, focusing on their structure-activity relationships, antimicrobial efficacy, and cytotoxic profiles. Detailed experimental protocols and visual representations of key processes are included to facilitate further research and development in this area.

Quantitative Data on this compound and Its Analogs

The antimicrobial and hemolytic activities of various this compound variants and analogs are summarized below. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5][6] The HC50 or LD50 value in hemolytic assays represents the concentration of the peptide that causes 50% lysis of red blood cells, a key indicator of cytotoxicity.

Table 1: Antimicrobial Activity (MIC in µM) of this compound and Selected Analogs

| Peptide/Analog | S. aureus | E. coli | C. albicans | Reference |

| This compound | 2-32 | >100 | 8-32 | [7][8] |

| G6K-Temporin F | 2-16 | 16-32 | 8 | [7] |

| P3K-G11K-Temporin F | 4-8 | 8-16 | 4 | [7] |

| Temporin-SHf | Active | Active | - | [9][10] |

| [p-tBuF², R⁵]SHf | Potent | More active than parent | - | [9][11] |

| Temporin A | 2.5-20 | >100 | - | [1] |

| Temporin L | Active | Active | - | [2] |

Table 2: Hemolytic Activity of this compound and Selected Analogs

| Peptide/Analog | Hemolytic Activity (HC₅₀ or LD₅₀ in µM) | Reference |

| This compound | Low | [7] |

| G6K-Temporin F | Low | [7] |

| P3K-G11K-Temporin F | High | [7] |

| Temporin 1CEb | 112 (LD₅₀) | [1] |

| Temporin 1CEc | ≥ 500 (HC₅₀) | [1] |

| Temporin A | > 120 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of novel peptide analogs. Below are standard protocols for determining the antimicrobial and hemolytic activities of this compound and its derivatives.

This protocol is adapted from standard broth microdilution methods.[4][5][6][12]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Peptide stock solutions

-

Sterile 0.01% acetic acid with 0.2% BSA

-

Spectrophotometer or microplate reader

Procedure:

-

Peptide Preparation: Prepare serial dilutions of the test peptides in 0.01% acetic acid with 0.2% BSA.[12]

-

Bacterial Culture Preparation: Inoculate the test bacterial strains in MHB and incubate overnight at 37°C.[12] Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[5]

-

Assay Setup: Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.[12] Add 11 µL of the serially diluted peptide solutions to the wells.[12] Include positive controls (bacteria without peptide) and negative controls (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[12]

-

MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.[5] This can be assessed visually or by measuring the optical density at 600 nm.

This protocol outlines the procedure for measuring the lytic activity of peptides against red blood cells.[13][14][15][16][17]

Materials:

-

Fresh human or rat red blood cells (RBCs)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Triton X-100 (1% v/v in PBS) for positive control

-

Peptide stock solutions

-

96-well microtiter plates

-

Centrifuge

-

Spectrophotometer or microplate reader

Procedure:

-

RBC Preparation: Collect fresh blood in tubes containing an anticoagulant.[17] Centrifuge to pellet the RBCs and wash them three times with PBS.[17] Resuspend the washed RBCs in PBS to a final concentration of 0.5-5% (v/v).[16][17]

-

Assay Setup: Add 100 µL of the RBC suspension to each well of a 96-well plate.[17] Add 100 µL of serially diluted peptide solutions to the wells.

-

Controls: For the positive control (100% hemolysis), add 1% Triton X-100. For the negative control (0% hemolysis), add PBS.

-

Incubation: Incubate the plate at 37°C for 1 hour.[17]

-

Centrifugation and Measurement: Centrifuge the plate to pellet the intact RBCs.[17] Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.[17]

-

Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Visualizing Mechanisms and Workflows

Graphical representations of molecular mechanisms and experimental procedures can significantly aid in understanding complex biological processes.

Temporins, including this compound, are thought to exert their antimicrobial effect through direct interaction with and disruption of the microbial cell membrane.[18] This process can be visualized as a multi-step pathway.

Caption: General mechanism of this compound action on bacterial membranes.

The process of designing and evaluating new this compound analogs follows a structured workflow, from synthesis to biological characterization.

Caption: Workflow for the evaluation of new this compound analogs.

Structure-Activity Relationship and Future Directions

Structure-activity relationship (SAR) studies have revealed that the antimicrobial potency and selectivity of this compound analogs can be modulated by altering their physicochemical properties, such as net charge, hydrophobicity, and helical content.[9][11][19] For instance, increasing the net positive charge can enhance antimicrobial activity but may also lead to higher hemolytic activity.[7] The substitution of specific amino acid residues with natural or unnatural amino acids has been shown to improve the therapeutic index of these peptides.[9][10]

Future research should focus on further optimizing the balance between antimicrobial efficacy and toxicity. The exploration of novel modifications, such as cyclization or the incorporation of D-amino acids to increase proteolytic stability, holds significant promise for the development of this compound-based therapeutics.[20] Additionally, investigating the synergistic effects of these peptides with conventional antibiotics could open new avenues for combating multidrug-resistant infections.[2]

References

- 1. mdpi.com [mdpi.com]

- 2. Synergistic Antibacterial and Anti-Inflammatory Activity of Temporin A and Modified Temporin B In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) [frontiersin.org]

- 9. Structure-Activity Relationship-based Optimization of Small Temporin-SHf Analogs with Potent Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 13. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]

- 15. pubcompare.ai [pubcompare.ai]

- 16. static.igem.org [static.igem.org]

- 17. researchgate.net [researchgate.net]

- 18. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]

The Evolutionary Genesis of Temporins: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the evolutionary origins, biochemical characteristics, and experimental methodologies associated with the temporin family of antimicrobial peptides (AMPs). Discovered in the skin secretions of frogs, these short, hydrophobic peptides represent a fascinating case study in molecular evolution and a promising resource for the development of novel anti-infective agents.

Evolutionary Heritage and Phylogenetic Distribution

The temporin peptide family is a testament to the dynamic nature of innate immunity in amphibians. Phylogenetic analyses reveal that temporins, along with other frog skin AMPs like brevinins and ranalexins, likely evolved from a common ancestral gene that existed over 150 million years ago, before the divergence of the Hylidae and Ranidae frog families.[1][2] This ancestral gene encoded a precursor protein with a tripartite structure: a highly conserved N-terminal signal peptide, a variable acidic propiece, and a hypermutable C-terminal mature peptide domain.[2]

The immense diversity observed within the temporin family is a product of gene duplication events followed by a high rate of mutation in the region encoding the mature peptide.[1] This rapid evolution is likely driven by diversifying selection, a response to the ever-changing microbial pressures in the frogs' environment.[1] Consequently, even closely related frog species often possess a unique arsenal of temporin peptides.[3] Temporins are predominantly found in ranid frogs of both North American and Eurasian origin, including species from the genera Rana, Lithobates, Amolops, Hylarana, and Pelophylax.[4][5][6]

The Temporin Precursor: A Blueprint for Diversity

The biosynthesis of temporins follows a conserved pathway typical for secreted peptides. The gene encodes a prepropeptide that undergoes post-translational modifications to yield the active, mature peptide.[2][4]

The preprotemporin consists of three key domains:

-

Signal Peptide: A highly conserved sequence of approximately 22-24 amino acids at the N-terminus. This hydrophobic region directs the precursor to the endoplasmic reticulum for secretion. Its high degree of conservation across different amphibian families suggests a crucial and constrained function in the secretory pathway.

-

Acidic Propiece: An intervening sequence of amino acids located between the signal peptide and the mature peptide. This region is often acidic and is thought to play a role in the correct folding of the precursor and in preventing premature activation of the cationic mature peptide within the host's cells.

-

Mature Temporin Peptide: The C-terminal region that, after cleavage and modification, becomes the biologically active antimicrobial peptide. This domain is characterized by its hypervariability, which gives rise to the vast diversity of temporin sequences.[6]

Processing of the prepropeptide involves proteolytic cleavage at specific sites. A typical Lys-Arg dibasic motif often marks the cleavage site for the release of the mature peptide.[4] The mature temporin is then often C-terminally α-amidated, a modification that is crucial for its biological activity and stability.[4][5][7]

Quantitative Analysis of Temporin Activity

The efficacy of temporin peptides is quantified by their minimum inhibitory concentration (MIC) against various microorganisms and their hemolytic activity (HC50) against red blood cells. These values are critical for assessing their potential as therapeutic agents.

Table 1: Antimicrobial and Hemolytic Activity of Selected Temporin Peptides

| Peptide | Sequence | Source Organism | Target Microorganism | MIC (µM) | Hemolytic Activity (HC50 in µM) |

| Temporin-1CEa | FVQWFSKFLGRIL-NH2 | Rana chensinensis | Staphylococcus aureus | 3.125 | 99 |

| Temporin-1CEb | FLPIVAGLLAKVLP-NH2 | Rana chensinensis | Staphylococcus aureus | 12.5 | 112 |

| Temporin-1CEh | FLPLLAGLAANFLPKIF-NH2 | Rana chensinensis | Staphylococcus aureus | 4 | 152.6 |

| Temporin B | LLPIVGNLLKSLL-NH2 | Rana temporaria | Staphylococcus aureus | 6.25 | >100 |

| Temporin G | FFPVIGRILNGIL-NH2 | Rana temporaria | Staphylococcus aureus | 12.5 | >100 |

| Temporin L | FVQWFSKFLGRIL-NH2 | Rana temporaria | Escherichia coli | 12.5 | 50 |

| Temporin-Ra | FLPILGKLF-NH2 | Rana ridibunda | Staphylococcus aureus | 7.8 | >60 µg/ml |

| Temporin-Rb | FLPILGKLF-NH2 | Rana ridibunda | Staphylococcus aureus | 15.6 | >60 µg/ml |

| Temporin-HN1 | AILTTLANWARKFL-NH2 | Odorrana hainanensis | Staphylococcus aureus | 16 | >128 |

| Temporin-HN2 | NILNTIINLAKKIL-NH2 | Odorrana hainanensis | Staphylococcus aureus | 8 | >128 |

| Temporin-SHa | FFSLFRRIF-NH2 | Pelophylax saharicus | Staphylococcus aureus | 3.1 | 50 |

| Temporin-SHf | FFFLSRIF-NH2 | Pelophylax saharicus | Staphylococcus aureus | 25 | >100 |

Note: MIC and HC50 values can vary depending on the specific strains and experimental conditions used.[8][9][10][11][12]

Experimental Protocols

The discovery and characterization of temporin peptides involve a series of well-defined experimental procedures.

Peptide Isolation from Frog Skin Secretions

-

Stimulation of Secretion: Mild electrical stimulation is applied to the dorsal skin of the frog to induce the release of granular gland contents.

-

Collection: The secreted material is collected by rinsing the skin with deionized water or a suitable buffer.

-

Clarification: The collected secretion is centrifuged to remove cellular debris.

-

Fractionation: The supernatant is subjected to reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the individual peptides.

-

Mass Spectrometry: The molecular masses of the peptides in each fraction are determined using mass spectrometry (MS) to identify potentially novel peptides.

cDNA Library Construction and Screening

-

RNA Extraction: Total RNA is extracted from the frog's skin.

-

cDNA Synthesis: Messenger RNA (mRNA) is reverse transcribed into complementary DNA (cDNA).

-

3'-RACE (Rapid Amplification of cDNA Ends): This technique is used to amplify the 3' ends of the cDNA, which contain the coding sequences for the mature peptides. A degenerate forward primer designed from the conserved signal peptide region and a reverse primer that anneals to the poly(A) tail are used.[13]

-

Cloning and Sequencing: The amplified cDNA fragments are cloned into a suitable vector and sequenced to determine the full precursor sequences of the temporin peptides.

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Bacterial Culture: A logarithmic phase culture of the target bacterial strain is prepared.

-

Peptide Dilution: The temporin peptide is serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.[2][6][9]

Hemolytic Assay

-

Erythrocyte Preparation: Fresh red blood cells (RBCs) are washed and resuspended in a suitable buffer (e.g., PBS).

-

Peptide Incubation: The RBC suspension is incubated with various concentrations of the temporin peptide.

-

Controls: A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only) are included.[1]

-

Centrifugation: The samples are centrifuged to pellet intact RBCs.

-

Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm).

-

HC50 Calculation: The hemolytic activity is expressed as the peptide concentration that causes 50% hemolysis (HC50).[1][4][7]

Concluding Remarks

The temporin peptide family serves as a compelling model for understanding the evolutionary dynamics of host-pathogen interactions. The rapid diversification of these peptides highlights the adaptive strategies employed by amphibians to combat microbial threats. For drug development professionals, temporins and their synthetic analogs offer a rich source of potential lead compounds for the development of novel antibiotics. A thorough understanding of their evolutionary origin, structure-activity relationships, and mechanisms of action is paramount to harnessing their therapeutic potential.

References

- 1. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and characterization of novel antimicrobial peptides from the skin secretion of Hylarana guentheri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Novel Antimicrobial Peptide, Temporin-PKE, from the Skin Secretion of Pelophylax kl. esculentus, and Evaluation of Its Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Identification and characterization of two novel antimicrobial peptides, temporin-Ra and temporin-Rb, from skin secretions of the marsh frog (Rana ridibunda) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro & In Vivo Studies on Identifying and Designing Temporin-1CEh from the Skin Secretion of Rana chensinensis as the Optimised Antibacterial Prototype Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel antimicrobial peptides isolated from the skin secretions of Hainan odorous frog, Odorrana hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Parallel identification of novel antimicrobial peptide sequences from multiple anuran species by targeted DNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

The Amphipathic α-Helix: Unveiling the Predicted Secondary Structure of Temporin F in Membranes

A Technical Guide for Researchers and Drug Development Professionals

Temporin F, a member of the temporin family of antimicrobial peptides (AMPs), holds considerable promise as a template for the development of novel anti-infective agents. Like other temporins, its biological activity is intrinsically linked to its conformational changes upon interacting with microbial cell membranes. This technical guide provides an in-depth analysis of the predicted secondary structure of this compound in membrane environments, supported by quantitative data from key biophysical techniques, detailed experimental protocols, and logical workflow visualizations.

Predicted Secondary Structure of this compound in Membrane Environments

Temporins, including this compound, are typically unstructured or adopt a random coil conformation in aqueous solutions. However, upon encountering a membrane environment, they undergo a crucial disorder-to-order transition, folding into an amphipathic α-helical structure.[1][2][3][4] This induced helicity is a hallmark of many AMPs and is critical for their membrane disruption activities. The amphipathic nature of the helix, with distinct hydrophobic and hydrophilic faces, facilitates its insertion into the lipid bilayer, leading to membrane permeabilization and subsequent microbial cell death.

While specific quantitative data for the parent this compound is limited in the available literature, studies on its derivatives and other closely related temporins, such as Temporin L, provide a strong predictive framework for its behavior.

Quantitative Analysis of Temporin Helicity

Circular Dichroism (CD) spectroscopy is a primary tool for quantifying the secondary structure of peptides in various environments. The characteristic CD spectrum of an α-helix shows two negative bands at approximately 208 and 222 nm and a positive band around 192 nm. The mean residue ellipticity at 222 nm is often used to estimate the percentage of α-helical content.

The following tables summarize quantitative data on the helical content of this compound derivatives and the well-studied Temporin L in different membrane-mimicking environments. This data serves as a valuable proxy for predicting the structural behavior of this compound.

Table 1: Physicochemical Properties of this compound and its Analogs

| Peptide | Sequence | Molecular Weight (Da) | Hydrophobicity (H) | Hydrophobic Moment (µH) | Net Charge |

| This compound | FLPIVAGLLSKLF-NH₂ | 1368.8 | 1.008 | 0.609 | +2 |

| G6K-Temporin F | FLPIVK GLLSKLF-NH₂ | 1441.4 | 0.932 | 0.624 | +3 |

| P3K-G11K-Temporin F | FLK IVAGLLSK LF-NH₂ | 1471.9 | 0.800 | 0.771 | +4 |

| Data sourced from a 2024 study on this compound derivatives.[5] |

Table 2: Predicted Helical Content of Temporin L Analogs in Membrane-Mimicking Micelles (from CD Spectroscopy)

| Peptide | Environment | Regular α-helix (%) | Distorted α-helix (%) | Total Helical Content (%) |

| Linear Temporin L Analog | SDS Micelles | 38 | 18 | 56 |

| DPC Micelles | 54 | 34 | 88 | |

| Lactam-Stapled Temporin L | SDS Micelles | 69 | 21 | 90 |

| DPC Micelles | 69 | 21 | 90 | |

| Data is derived from studies on Temporin L and its analogs, providing a comparative basis for this compound.[2][4] SDS (sodium dodecyl sulfate) and DPC (dodecylphosphocholine) micelles are used to mimic bacterial and mammalian membranes, respectively. |

Experimental Methodologies

Accurate determination of the secondary structure of membrane-active peptides like this compound relies on robust experimental protocols. The following sections detail the methodologies for the key techniques cited.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules, providing information on the secondary structure of peptides.

Protocol:

-

Sample Preparation:

-

Synthesize and purify this compound to >95% purity, confirmed by HPLC and mass spectrometry.

-

Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

Prepare membrane-mimicking environments:

-

Micelles: Sodium dodecyl sulfate (SDS) or dodecylphosphocholine (DPC) at concentrations well above their critical micelle concentration (e.g., 30 mM).

-

Liposomes (SUVs): Prepare small unilamellar vesicles by sonication or extrusion of desired lipid compositions (e.g., POPC/POPG 7:3 to mimic bacterial membranes).

-

Fluorinated Alcohols: Prepare solutions of 2,2,2-trifluoroethanol (TFE) in buffer (e.g., 50% v/v) to promote helix formation.

-

-

For measurements in membrane mimetics, mix the peptide stock solution with the micelle or liposome solution to achieve the desired peptide-to-lipid ratio.

-

-

Data Acquisition:

-

Use a calibrated CD spectropolarimeter.

-

Record spectra from 190 to 260 nm in a quartz cuvette with a path length of 1 mm.[6]

-

Maintain a constant temperature, typically 25°C.

-

Set the scanning speed to 50 nm/min with a bandwidth of 1 nm.[7]

-

Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

-

Record a baseline spectrum of the buffer and membrane mimetic without the peptide and subtract it from the peptide spectra.

-

-

Data Analysis:

-

Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹).

-

Estimate the α-helical content using the mean residue ellipticity at 222 nm ([θ]₂₂₂) with the following formula:

-

% α-helix = ( -[θ]₂₂₂ + 3000 ) / ( 39000 + 3000 ) * 100

-

-

Alternatively, use deconvolution software such as DichroWeb for a more detailed analysis of secondary structure content.[2][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information of peptides in solution or membrane-like environments.

Protocol:

-

Sample Preparation:

-

Express or synthesize ¹⁵N and/or ¹³C isotopically labeled this compound.

-

Dissolve the labeled peptide in a solution containing deuterated membrane mimetics (e.g., SDS-d₂₅ or DPC-d₃₈ micelles) to minimize solvent signals.[8]

-

The peptide concentration should be in the range of 0.5-2.0 mM.

-

-

Data Acquisition:

-

Acquire a series of 2D NMR experiments (e.g., ¹H-¹⁵N HSQC, TOCSY, NOESY) on a high-field NMR spectrometer (≥600 MHz).

-

NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial for obtaining distance restraints between protons that are close in space (<5 Å).

-

-

Structure Calculation:

-

Assign the NMR signals to specific atoms in the peptide sequence.

-

Identify and quantify NOE cross-peaks to generate a list of inter-proton distance restraints.

-

Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that satisfy the experimental restraints.

-

The resulting ensemble of structures provides a detailed view of the peptide's conformation, including helical regions, turns, and flexible termini.

-

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic, atomistic view of the peptide's interaction with a lipid bilayer, complementing experimental data.

Protocol:

-

System Setup:

-

Obtain or build an initial 3D structure of this compound, often an ideal α-helix or a structure determined by NMR.

-

Construct a model lipid bilayer using software like CHARMM-GUI. The lipid composition should mimic the target membrane (e.g., a mixture of POPE and POPG for Gram-negative bacteria).[9]

-

Place the peptide near the surface of the hydrated lipid bilayer.

-

Solvate the system with an explicit water model (e.g., TIP3P) and add ions to neutralize the system and achieve physiological concentration.[10][11]

-

-

Simulation:

-

Use an MD simulation package like GROMACS or AMBER with a suitable force field (e.g., CHARMM36 for proteins and lipids).[11][12][13]

-

Perform an energy minimization of the system to remove steric clashes.

-

Gradually heat the system to the target temperature (e.g., 310 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

-

Run a production simulation for a sufficient duration (typically hundreds of nanoseconds to microseconds) to observe the peptide's interaction with the membrane.

-

-

Analysis:

-

Analyze the trajectory to determine the peptide's secondary structure evolution over time (e.g., using DSSP analysis).

-

Calculate the peptide's orientation and depth of insertion into the bilayer.

-

Analyze the peptide's effect on membrane properties, such as lipid order, membrane thickness, and water penetration.

-

Visualizing Workflows and Mechanisms

Experimental and Computational Workflow

The determination of a peptide's secondary structure in a membrane environment is a multi-faceted process that integrates experimental and computational approaches.

References

- 1. Solid-State NMR Investigations of Membrane-Associated Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]

- 2. First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 2.3. Circular Dichroism (CD) Spectroscopy [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. biorxiv.org [biorxiv.org]

- 12. Molecular Dynamics Simulation and Analysis of the Antimicrobial Peptide-Lipid Bilayer Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Antimicrobial Spectrum of Native Temporin F

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temporins are a family of short, cationic, and hydrophobic antimicrobial peptides (AMPs) first isolated from the skin secretions of the European red frog, Rana temporaria.[1][2] Among these, Temporin F stands out for its potent antimicrobial activity, primarily against Gram-positive bacteria and certain fungi.[3] This technical guide provides a comprehensive overview of the antimicrobial spectrum of native this compound, detailing its activity against a range of microorganisms. It includes a summary of quantitative antimicrobial data, detailed experimental protocols for the determination of antimicrobial and hemolytic activity, and visualizations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antimicrobial agents.

Antimicrobial Spectrum of Native this compound

Native this compound, specifically referred to as Temporin-FL in some studies, demonstrates a significant antimicrobial effect, particularly against Gram-positive bacteria and fungi.[2][3] Its efficacy against Gram-negative bacteria is limited.[3] The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism.

Data Presentation: Antimicrobial and Hemolytic Activity

The following table summarizes the available quantitative data on the antimicrobial and hemolytic activity of native this compound (Temporin-FL).

| Microorganism | Strain | MIC (μM) | MBC (μM) | Reference |

| Gram-Positive Bacteria | ||||

| Staphylococcus aureus | ATCC 29213 | 16 | 32 | [2][3] |

| Staphylococcus aureus | ATCC 6538 | 16 | 32 | [2][3] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | NCTC 12493 | 32 | 64 | [2][3] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | ATCC 43300 | 32 | 128 | [2][3] |

| Enterococcus faecalis | ATCC 29212 | 32 | 64 | [2][3] |

| Gram-Negative Bacteria | ||||

| Escherichia coli | ATCC 25922 | >128 | >128 | [3][4] |

| Pseudomonas aeruginosa | PAO1 | >128 | >128 | [4] |

| Fungi | ||||

| Candida albicans | ATCC 90028 | 16 | 32 | [2][3] |

| Candida albicans | ATCC 10231 | 32 | 64 | [2][3] |

Hemolytic Activity

| Cell Type | Parameter | Value (μM) | Reference |

| Human Red Blood Cells | HC50 | 148.2 | [5] |

Notes:

-

MIC: Minimum Inhibitory Concentration

-

MBC: Minimum Bactericidal Concentration

-

HC50: The concentration of the peptide that causes 50% hemolysis of red blood cells.

-

The provided data for native this compound is based on studies of Temporin-FL, a naturally occurring variant.

Mechanism of Action

The primary mechanism of action of this compound, like other temporins, involves the disruption of the microbial cell membrane.[3][6] This process is driven by the peptide's amphipathic α-helical structure, which allows it to interact with and insert into the lipid bilayer of the cell membrane.[7]

The proposed mechanism can be summarized in the following steps:

-

Electrostatic Attraction: The cationic nature of this compound facilitates its initial binding to the negatively charged components of the microbial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

-

Membrane Insertion and Pore Formation: Upon binding, the peptide undergoes a conformational change, adopting an α-helical structure that inserts into the hydrophobic core of the membrane.[7] This insertion disrupts the lipid packing and leads to the formation of transient pores or channels.[6]

-

Cell Lysis: The formation of these pores leads to the leakage of intracellular contents, dissipation of the membrane potential, and ultimately, cell death.[3]

Visualization of the Mechanism of Action

References

- 1. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 3. Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Unraveling the Initial Encounter: A Technical Guide to the Mechanism of Action of Temporin F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temporin F, a member of the temporin family of short, hydrophobic, and cationic antimicrobial peptides (AMPs), represents a promising candidate in the search for novel therapeutics against multidrug-resistant pathogens.[1][2] Initially isolated from the skin of the European red frog, Rana temporaria, these peptides are characterized by their potent activity, particularly against Gram-positive bacteria.[1][3] This technical guide delves into the core of this compound's initial mechanism of action, focusing on its interaction with the bacterial cell membrane. We present a synthesis of quantitative data, detailed experimental protocols for key assays, and visual representations of the proposed molecular pathways and experimental workflows to provide a comprehensive resource for the scientific community.

Data Presentation: Antimicrobial and Hemolytic Activities

The initial assessment of any antimicrobial peptide involves quantifying its efficacy against relevant microbial strains and its toxicity towards host cells. The following tables summarize the Minimum Inhibitory Concentration (MIC) and hemolytic activity data for this compound and its derivatives, providing a comparative overview of their biological performance.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Analogs

| Peptide | Target Microorganism | MIC (μmol L⁻¹) | Reference |

| This compound | E. coli BL21 | >64 | [2] |

| E. cloacae β12 | 64 | [2] | |

| P. aeruginosa PAO1 | >64 | [2] | |

| S. epidermidis ATCC12228 | 32 | [2] | |

| G6K-Temporin F | E. coli BL21 | 32 | [2] |

| E. cloacae β12 | 16 | [2] | |

| P. aeruginosa PAO1 | 32 | [2] | |

| S. epidermidis ATCC12228 | 2 | [2] | |

| P3K-G11K-Temporin F | E. coli BL21 | 16 | [2] |

| E. cloacae β12 | 8 | [2] | |

| P. aeruginosa PAO1 | 16 | [2] | |

| S. epidermidis ATCC12228 | 4 | [2] |

Table 2: Hemolytic Activity of this compound and its Analogs

| Peptide | Hemolytic Activity (MHC in μmol L⁻¹) | Therapeutic Window (TW) | Reference |

| This compound | 200 | 6.25 | [2] |

| G6K-Temporin F | 25 | 12.5 | [2] |

| P3K-G11K-Temporin F | 2.5 | 0.65 | [2] |

MHC (Minimal Hemolytic Concentration) is the minimal concentration that causes hemolysis. The therapeutic window is calculated as MHC/GM, where GM is the geometric mean of the MICs.

Experimental Protocols

Understanding the initial mechanism of action of this compound relies on a set of key biophysical and microbiological assays. Here, we provide detailed methodologies for these essential experiments.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This assay determines the Minimum Inhibitory Concentration (MIC) of a peptide, which is the lowest concentration that completely inhibits the visible growth of a microorganism.[4]

Materials:

-

Test peptide (e.g., this compound)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Sterile 96-well polypropylene microtiter plates[5]

-

0.01% acetic acid with 0.2% bovine serum albumin (BSA) (for peptide dilution)[5][6]

-

Spectrophotometer (plate reader)

Procedure:

-

Peptide Preparation: Prepare a stock solution of the peptide in sterile water. Create serial two-fold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA to prevent binding to the plasticware.[5][6]

-

Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4][7]

-

Assay Setup: Add 100 µL of the bacterial suspension to each well of a 96-well plate. Then, add 11 µL of the 10x concentrated peptide dilutions to the corresponding wells.[5] Include a positive control (bacteria without peptide) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[5]

-

MIC Determination: Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest peptide concentration showing no visible bacterial growth.[4][8]

Membrane Permeabilization Assay: Calcein Leakage

This assay assesses the ability of a peptide to disrupt the integrity of lipid vesicles, mimicking the bacterial membrane, by measuring the release of a fluorescent dye.[9][10]

Materials:

-

Test peptide

-

Large Unilamellar Vesicles (LUVs) encapsulating calcein

-

HEPES buffer

-

Triton X-100 (for 100% leakage control)

-

Fluorometer

Procedure:

-

LUV Preparation: Prepare LUVs with a lipid composition mimicking the target bacterial membrane (e.g., PE:PG 7:3, w/w for bacteria).[11] Encapsulate a self-quenching concentration of calcein (e.g., 80 mM) within the LUVs.[11] Remove unencapsulated calcein by gel filtration.

-

Assay Setup: Dilute the calcein-loaded LUVs in HEPES buffer in a 96-well black plate or a cuvette.

-

Peptide Addition: Add the test peptide at various concentrations to the LUV suspension.

-

Fluorescence Measurement: Monitor the increase in calcein fluorescence over time at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.[12] The release of calcein from the vesicles leads to its dequenching and a subsequent increase in fluorescence.

-

Data Analysis: Calculate the percentage of leakage using the following formula: % Leakage = [(F - F₀) / (F_t - F₀)] * 100 where F is the fluorescence intensity after peptide addition, F₀ is the initial fluorescence of the LUVs, and F_t is the fluorescence after adding Triton X-100 for complete lysis.[10][12]

Membrane Depolarization Assay: DiSC₃(5) Method

This assay measures the dissipation of the bacterial membrane potential using the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).[13][14]

Materials:

-

Test peptide

-

Bacterial strains

-

HEPES buffer containing glucose

-

DiSC₃(5) dye

-

Fluorometer

Procedure:

-

Cell Preparation: Grow bacteria to the mid-logarithmic phase, harvest by centrifugation, and wash with HEPES buffer. Resuspend the cells in HEPES buffer containing glucose to an OD₆₀₀ of approximately 0.05.[15][16]

-

Dye Loading: Add DiSC₃(5) to the cell suspension (final concentration typically 0.4-4 µM) and incubate until the fluorescence signal stabilizes, indicating the uptake of the dye into the polarized bacterial membrane, which results in fluorescence quenching.[17][18]

-

Peptide Addition: Add the test peptide at various concentrations to the cell suspension.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time at an excitation wavelength of 622 nm and an emission wavelength of 670 nm.[16][18] The depolarization of the membrane causes the release of the dye into the medium, leading to an increase in fluorescence.

-

Data Analysis: The increase in fluorescence intensity over time is indicative of the rate and extent of membrane depolarization.

Mandatory Visualizations

To further elucidate the initial mechanism of action of this compound, the following diagrams, generated using the DOT language, illustrate key concepts and workflows.

References

- 1. Synthesis and characterization of new antimicrobial peptides derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 6. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boosting Synergistic Effects of Short Antimicrobial Peptides With Conventional Antibiotics Against Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. 2.3. Calcein Leakage Assay [bio-protocol.org]

- 11. Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4.9. Calcein Leakage Assay [bio-protocol.org]

- 13. journals.asm.org [journals.asm.org]

- 14. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]

- 17. researchgate.net [researchgate.net]

- 18. pubcompare.ai [pubcompare.ai]

Methodological & Application

Solid-Phase Peptide Synthesis of Temporin F: A Detailed Protocol for Researchers

Abstract

This document provides a comprehensive guide for the solid-phase peptide synthesis (SPPS) of Temporin F, a 13-amino acid antimicrobial peptide with the sequence Phe-Leu-Pro-Leu-Ile-Gly-Lys-Val-Leu-Ser-Gly-Ile-Leu-NH₂. This protocol is intended for researchers, scientists, and professionals in drug development. It outlines the necessary materials, a detailed step-by-step methodology for manual Fmoc-based SPPS, and procedures for peptide cleavage, purification, and characterization. Additionally, a summary of expected quantitative data and a diagram of the proposed mechanism of action of this compound on bacterial membranes are included.

Introduction

Temporins are a family of small, cationic, and hydrophobic antimicrobial peptides (AMPs) first isolated from the skin secretions of the European red frog, Rana temporaria. This compound, with the amino acid sequence FLPLIGKVLSGIL-NH₂, exhibits a broad spectrum of activity, particularly against Gram-positive bacteria. The mechanism of action for temporins involves the disruption of the bacterial cell membrane integrity, making them promising candidates for the development of new antimicrobial agents to combat antibiotic resistance.[1][2]

Solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the most common and efficient method for producing synthetic peptides like this compound. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. This document provides a detailed protocol for the manual synthesis of C-terminally amidated this compound.

Materials and Reagents

Equipment

-

Manual solid-phase peptide synthesis vessel

-

Shaker or vortexer

-

Syringes and needles

-

Sintered glass funnel

-

Round-bottom flask

-

Rotary evaporator

-

Lyophilizer (freeze-dryer)

-

High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)

-

Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Resins, Amino Acids, and Reagents

-

Rink Amide MBHA resin (100-200 mesh, substitution level ~0.5-0.7 mmol/g)

-

Fmoc-protected amino acids: Fmoc-L-Phe-OH, Fmoc-L-Leu-OH, Fmoc-L-Pro-OH, Fmoc-L-Ile-OH, Fmoc-L-Gly-OH, Fmoc-L-Lys(Boc)-OH, Fmoc-L-Val-OH, Fmoc-L-Ser(tBu)-OH

-

Coupling agents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

-

Activation base:

-

DIPEA (N,N-Diisopropylethylamine)

-

-

Fmoc deprotection solution:

-

20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

-

Solvents:

-

DMF (Peptide synthesis grade)

-

DCM (Dichloromethane)

-

Methanol

-

Diethyl ether (cold)

-

-

Cleavage cocktail:

-

TFA (Trifluoroacetic acid)

-

TIS (Triisopropylsilane)

-

Water (deionized)

-

-

HPLC solvents:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Experimental Protocol

This protocol describes the manual synthesis of this compound on a 0.1 mmol scale.

Resin Preparation

-

Swelling: Place Rink Amide MBHA resin (approximately 150-200 mg for a 0.1 mmol synthesis) in the reaction vessel. Add DMF (5 mL) and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

-

Washing: After swelling, drain the DMF and wash the resin with DMF (3 x 5 mL).

Fmoc Deprotection

-

Add the 20% piperidine in DMF solution (5 mL) to the resin.

-

Agitate the mixture for 5 minutes at room temperature.

-